C.I. Direct black 22

説明

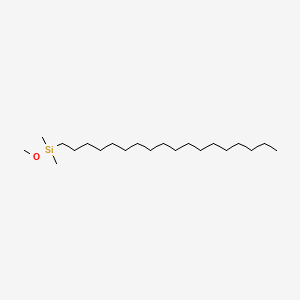

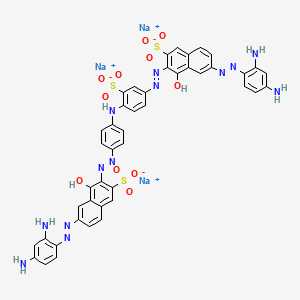

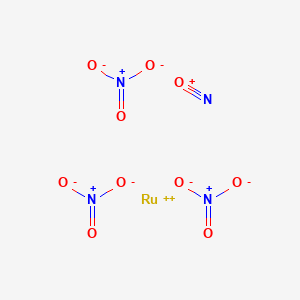

“C.I. Direct black 22” is a product used for proteomics research . It belongs to the azo dye class, which is characterized by its distinctive molecular structure containing azo groups .

Synthesis Analysis

The synthesis of “C.I. Direct black 22” involves the diazotisation and azo coupling of 4,4’-diaminodiphenylamine-2-sulfonic acid, gamma acid, and m-phenylenediamine .

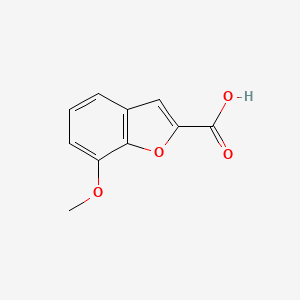

Molecular Structure Analysis

The molecular formula of “C.I. Direct black 22” is C44H32N13Na3O11S3 . This structure imparts excellent colorfastness and stability to the dye .

Chemical Reactions Analysis

“C.I. Direct black 22” has been studied in the context of advanced oxidation processes (AOPs). For instance, it has been degraded using photo-Fenton and electro-Fenton processes . Another study investigated the influence of oxygen pressure on the photoelectrochemical oxidation of the dye .

Physical And Chemical Properties Analysis

“C.I. Direct black 22” appears as a bluish-gray powder . It has a molecular weight of 1083.97 . Its insolubility in water is less than or equal to 2% .

科学的研究の応用

Textile Industry Applications

C.I. Direct Black 22: is extensively used in the textile industry due to its strong affinity for cellulose fibers. It is ideal for dyeing natural fabrics like cotton, linen, and rayon, providing deep black to dark grey shades. The dye’s molecular structure, belonging to the azo dye class, ensures excellent colorfastness and stability, making it a preferred choice for vibrant and long-lasting color solutions .

Environmental Science: Wastewater Treatment

In environmental science, C.I. Direct Black 22 is involved in the study of dye removal from wastewater. Advanced oxidative processes (AOP) like the Fenton process have been evaluated for the degradation of this dye under LED radiation, using low-cost materials like iron waste. This research is crucial for improving the quality of effluents released by industries without significantly increasing treatment costs .

Analytical Chemistry: Indicator and Chromophore

C.I. Direct Black 22: serves as both an indicator and a chromophore in various analytical chemistry applications. Its water-soluble nature and deep purple color make it useful in laboratory experiments and studies, where it can indicate pH changes or serve as a visible marker for complex reactions .

Material Science: Dyeing of Fabrics

In material science, the application of C.I. Direct Black 22 is significant in the dyeing of bleached woven fabrics, particularly cotton. The dye’s properties are analyzed to optimize color formulations and predict color recipes, which is essential for reproducing desired shades in fabric manufacturing .

Biotechnology: Biological Staining

Biotechnological applications of C.I. Direct Black 22 include its role in biological staining. As a water-soluble azo dye, it is used to stain cells or tissues, aiding in the visualization of cellular components under a microscope, which is vital for medical diagnosis and research .

Industrial Processes: Paper Dyeing

Lastly, C.I. Direct Black 22 is utilized in industrial processes such as paper dyeing. It provides deep and lasting shades, enhancing the visual appeal of printed materials. Its efficacy in paper applications is noteworthy, contributing to the production of high-quality paper goods .

作用機序

Target of Action

C.I. Direct Black 22, a type of azo dye, primarily targets cotton fabrics . It is used extensively in the textile industry due to its ability to bind effectively to cotton fibers .

Mode of Action

The interaction of C.I. Direct Black 22 with its target, cotton fabric, is facilitated by various types of bonding. These include hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions enable the dye to bind effectively to the cotton fibers, resulting in a deep and lasting color.

Biochemical Pathways

The biochemical pathways affected by C.I. Direct Black 22 primarily involve the adsorption of the dye onto cotton fibers . The dye molecules interact with the cotton fibers at a molecular level, altering the optical properties of the fibers and resulting in a visible color change .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of C.I. Direct Black 22, we can discuss its behavior in terms of its application, distribution, and persistence on cotton fabrics. Once applied, C.I. Direct Black 22 distributes evenly across the fabric surface. Its strong bonding interactions with the cotton fibers ensure a high degree of persistence, resulting in a durable and wash-fast color .

Result of Action

The molecular and cellular effects of C.I. Direct Black 22’s action are most visibly observed as a deep purple color on cotton fabrics . This is a result of the dye molecules binding to the cotton fibers and absorbing certain wavelengths of light .

Action Environment

The action, efficacy, and stability of C.I. Direct Black 22 can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the intensity of the color produced. Additionally, temperature and time are critical parameters in the dyeing process, with higher temperatures and longer dyeing times generally leading to deeper coloration . Furthermore, the presence of other chemicals in the dye bath, such as salts or detergents, can also impact the dyeing process .

将来の方向性

特性

IUPAC Name |

trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFHTNFVUCUDIR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N13Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027629 | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Direct black 22 | |

CAS RN |

6473-13-8, 83221-67-4, 11136-49-5, 881844-06-0 | |

| Record name | C.I. Direct Black 22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006473138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Black 22, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[[4-[2-[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulphonato-2-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)